molecular formula C9H9BrO2 B591792 (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol CAS No. 852110-51-1

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Cat. No. B591792
M. Wt: 229.073
InChI Key: KDCRSIHHGGSDPJ-UHFFFAOYSA-N
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Patent
US07435837B2

Procedure details

Treatment of 2-allyl-6-bromophenol (61.4 g 0.288 mol) with 3-chloroperoxybenzoic acid (77%, 149.18 g, 0.864 mol)) followed by potassium carbonate (99.56 g, 0.72 mol) generally according to the procedure described for Intermediate 9 provided 49.00 g (78%) (86%) of (±)-(7-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol as an amber oil. Rf=0.66 (silica, ethyl acetate:hexanes 1:9) 1H NMR (DMSO-d6) δH 7.23 (dd, 1H); 7.14 (dd, 1H); 6.71 (t, 1H); (5.01 m, 1H); 4.85 (m, 1H); 4.99 (m, 2H); 3.36 (d, 2H).
Quantity
61.4 g
Type
reactant
Reaction Step One
Quantity
149.18 g
Type
reactant
Reaction Step Two
Quantity
99.56 g
Type
reactant
Reaction Step Three
[Compound]
Name
Intermediate 9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Br:10])[C:5]=1[OH:11])[CH:2]=[CH2:3].ClC1C=C(C=CC=1)C(OO)=[O:17].C(=O)([O-])[O-].[K+].[K+]>>[Br:10][C:6]1[C:5]2[O:11][CH:2]([CH2:3][OH:17])[CH2:1][C:4]=2[CH:9]=[CH:8][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
61.4 g
Type
reactant
Smiles
C(C=C)C1=C(C(=CC=C1)Br)O
Step Two
Name
Quantity
149.18 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Step Three
Name
Quantity
99.56 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Intermediate 9
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC=2CC(OC21)CO
Measurements
Type Value Analysis
AMOUNT: MASS 49 g
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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